Pyridin-2-yl(thiophen-3-yl)methanamine
Description
Contextual Significance of Pyridine (B92270) and Thiophene (B33073) Derivatives in Modern Organic Synthesis
Pyridine, a nitrogen-containing six-membered aromatic heterocycle, is a fundamental building block in the synthesis of numerous pharmaceuticals and agrochemicals. rsc.org Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of molecules in which it is incorporated. rsc.org Thiophene, a sulfur-containing five-membered aromatic heterocycle, is considered a bioisostere of a phenyl ring and plays a crucial role in the design of various bioactive compounds. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov The combination of these two heterocyclic systems in a single molecule, as seen in Pyridin-2-yl(thiophen-3-yl)methanamine, creates a unique chemical entity with a rich potential for structural modification and biological activity.
The synthesis of such hybrid molecules often employs modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds between the pyridine and thiophene rings. This synthetic accessibility, coupled with the inherent properties of the constituent heterocycles, makes pyridine-thiophene derivatives attractive targets for organic chemists.
Structural Characteristics of this compound as a Multifunctional Scaffold
This compound possesses a distinct molecular architecture that endows it with multifunctional characteristics. The molecule consists of a pyridine ring linked to a thiophene ring through a methanamine bridge. This arrangement offers several key structural features:
Hydrogen Bonding Capabilities: The primary amine group (-NH2) and the nitrogen atom of the pyridine ring can act as both hydrogen bond donors and acceptors. This is a critical feature for interactions with biological targets such as enzymes and receptors.
Aromatic Stacking: The presence of two aromatic rings, pyridine and thiophene, allows for π-π stacking interactions, which can contribute to the stability of molecular complexes.
Conformational Flexibility: The single bond connecting the two heterocyclic rings and the methanamine linker provides a degree of rotational freedom, allowing the molecule to adopt various conformations to fit into binding pockets of target proteins.
Sites for Functionalization: The amine group and various positions on both the pyridine and thiophene rings serve as handles for further chemical modifications, enabling the synthesis of a library of analogs with tailored properties.
These structural attributes make this compound a versatile scaffold for the design of molecules with specific biological activities.
Interactive Table of Chemical Properties
| Property | Value |
| Molecular Formula | C10H10N2S |
| Molecular Weight | 190.27 g/mol |
| IUPAC Name | (Pyridin-2-yl)(thiophen-3-yl)methanamine |
Evolution of Research Themes Pertaining to this compound and its Analogs
Initial interest in pyridine-thiophene derivatives was largely driven by their potential as building blocks in organic synthesis. However, research has progressively shifted towards exploring their biological activities. The core structure of this compound has been identified as a "privileged scaffold," meaning it is capable of binding to multiple biological targets.
A significant area of investigation for analogs of this compound has been in the field of oncology. For instance, pyridine-thiophene hybrids have been explored as kinase inhibitors. vulcanchem.com Kinases are a class of enzymes that play a crucial role in cell signaling and proliferation, and their dysregulation is a hallmark of cancer. Molecular docking studies have suggested that the thiophene moiety can interact with hydrophobic pockets of kinases, while the pyridine nitrogen can form hydrogen bonds with key residues in the active site. vulcanchem.com
Furthermore, research into related pyridine-thiophene structures has indicated potential applications in other therapeutic areas. For example, structural analogs have been investigated for their antiviral properties. The ability to systematically modify the core scaffold allows researchers to fine-tune the biological activity and selectivity of these compounds. The evolution of research themes from fundamental synthesis to targeted drug discovery highlights the growing importance of this compound and its analogs in medicinal chemistry.
Interactive Table of Reported Biological Activities for Analogs
| Biological Target/Activity | Compound Type | Key Findings |
| Kinase Inhibition (Anticancer) | Pyridine-thiophene hybrids | Analogs have shown inhibitory activity against kinases involved in cancer cell proliferation. vulcanchem.com |
| Antiviral | Structural analogs | Modifications to the pyridine or thiophene rings have been shown to enhance antiviral efficacy in some analogs. |
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
pyridin-2-yl(thiophen-3-yl)methanamine |
InChI |
InChI=1S/C10H10N2S/c11-10(8-4-6-13-7-8)9-3-1-2-5-12-9/h1-7,10H,11H2 |
InChI Key |
OLMREPPHGOTEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CSC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Pyridin 2 Yl Thiophen 3 Yl Methanamine and Its Analogs
Diverse Synthetic Routes and Reaction Pathways for Core Structure Formation
The creation of the Pyridin-2-yl(thiophen-3-yl)methanamine scaffold can be achieved through several key synthetic transformations. These include palladium-catalyzed cross-coupling reactions, condensation reactions to form Schiff bases, and reductive amination or nucleophilic substitution strategies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl and heteroaryl compounds. The Suzuki-Miyaura coupling, in particular, offers a versatile method for forging the carbon-carbon bond between the pyridine (B92270) and thiophene (B33073) rings, which can be a key step in the synthesis of the target molecule's precursors. vulcanchem.com This reaction typically involves the coupling of a thiophene boronic acid derivative with a pyridine halide.
A plausible synthetic route could involve the Suzuki-Miyaura coupling of 3-thiopheneboronic acid with 2-bromopyridine (B144113) in the presence of a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). vulcanchem.com The reaction is generally carried out in the presence of a base, like potassium carbonate, and in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. Subsequent modification of a functional group on either ring would then lead to the final methanamine product. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent system.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Thiopheneboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100-120 | 75-90 |
| 2-(Tributylstannyl)pyridine | 3-Bromothiophene | Pd(PPh₃)₄ | - | Toluene | 110 | 60-80 |
This table represents typical conditions and yields for Suzuki-Miyaura and Stille couplings for similar heteroaryl compounds and serves as an illustrative example.
Condensation Reactions and Schiff Base Derivatization
Condensation reactions provide a direct route to form the imine linkage, which can then be reduced to the desired amine. The formation of a Schiff base is a common strategy in the synthesis of amine derivatives. researchgate.net This approach would typically involve the reaction of a pyridine carboxaldehyde with a thiophene amine or vice versa.
For the synthesis of this compound, one potential pathway is the condensation of 2-pyridinecarboxaldehyde (B72084) with 3-aminothiophene. This reaction is often catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the Schiff base (an imine). The resulting N-(pyridin-2-ylmethylene)thiophen-3-amine can then be reduced in a subsequent step to yield the final product.
| Aldehyde/Ketone | Amine | Catalyst | Solvent | Reaction Condition | Product |
| 2-Pyridinecarboxaldehyde | 3-Aminothiophene | Acetic Acid | Toluene | Reflux with Dean-Stark trap | N-(pyridin-2-ylmethylene)thiophen-3-amine |
| Thiophene-3-carboxaldehyde | 2-Aminomethylpyridine | p-Toluenesulfonic acid | Benzene | Reflux | N-(thiophen-3-ylmethylene)pyridin-2-ylmethanamine |
This table illustrates plausible condensation reactions leading to Schiff base precursors of the target compound.
Reductive Amination and Nucleophilic Substitution Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines. This one-pot procedure combines the formation of an imine from an aldehyde or ketone and an amine with its in-situ reduction. For the synthesis of this compound, this could involve the reaction of thiophene-3-carboxaldehyde with 2-aminopyridine (B139424) in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). google.com
Nucleophilic substitution reactions on the pyridine ring can also be employed. Pyridines with a suitable leaving group, such as a halogen at the 2-position, can react with a nucleophile like thiophen-3-ylmethanamine. abertay.ac.ukquimicaorganica.org The reactivity of halopyridines towards nucleophilic substitution is generally in the order of F > Cl > Br > I, which is opposite to the trend for leaving group ability in many other substitution reactions. sci-hub.se This is due to the rate-determining step being the initial nucleophilic attack. sci-hub.se
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |
| Thiophene-3-carboxaldehyde | 2-Aminopyridine | NaBH(OAc)₃ | Dichloroethane | 60-85 |
| 2-Pyridinecarboxaldehyde | 3-Aminothiophene | NaBH₄ | Methanol | 55-80 |
This table provides representative conditions for the reductive amination synthesis of the target compound and its analogs.
Optimization of Reaction Conditions and Process Development for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production necessitates the optimization of reaction conditions to ensure efficiency, cost-effectiveness, and safety. For the synthesis of this compound, key parameters for optimization include catalyst loading, reaction temperature, pressure, and concentration.
In palladium-catalyzed reactions, minimizing the amount of the expensive palladium catalyst is a primary goal. This can be achieved by screening different ligands that can enhance the catalyst's activity and stability, thus allowing for lower catalyst loadings. The choice of base and solvent also plays a crucial role and needs to be optimized for high yield and purity. For large-scale synthesis, the use of continuous flow reactors can offer advantages over batch processes, including better heat and mass transfer, improved safety, and higher throughput.
Integration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green approaches can be considered. rasayanjournal.co.inijarsct.co.in
One key area is the use of more environmentally benign solvents. Traditional solvents like DMF and chlorinated hydrocarbons can be replaced with greener alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in Microwave-assisted synthesis has emerged as a valuable green technique that can significantly reduce reaction times, improve yields, and lower energy consumption. sci-hub.seijarsct.co.in
Catalysis is another central tenet of green chemistry. The use of highly efficient and recyclable catalysts, including heterogeneous catalysts, can minimize waste. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are also highly desirable as they reduce the number of synthetic steps and waste generation. rasayanjournal.co.innih.gov The development of biocatalysts, such as enzymes, offers a promising avenue for conducting reactions under mild conditions with high selectivity. ijarsct.co.in
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Safer Solvents | Replacing DMF or chlorinated solvents with water, ethanol, or ionic liquids. rasayanjournal.co.in |
| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. ijarsct.co.in |
| Catalysis | Utilizing highly active and recyclable catalysts to minimize waste. |
| Atom Economy | Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product. rasayanjournal.co.innih.gov |
This table outlines the application of green chemistry principles to the synthesis of the target compound.
Chemical Reactivity and Transformation Pathways of Pyridin 2 Yl Thiophen 3 Yl Methanamine
Fundamental Reactivity Patterns: Oxidation, Reduction, and Substitution Reactions
The fundamental reactivity of Pyridin-2-yl(thiophen-3-yl)methanamine is characterized by the distinct chemical properties of its constituent aromatic rings and the primary amine group. These components can react independently or in concert, leading to a variety of transformation pathways.
Oxidation: The thiophene (B33073) ring, being a sulfur-containing heterocycle, is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. These transformations significantly alter the electronic properties and steric profile of the thiophene ring, which can have a profound impact on the molecule's biological activity and physical properties. Additionally, the methylene (B1212753) bridge connecting the two aromatic rings can be a target for oxidation. For instance, copper-catalyzed oxidation of related pyridin-2-yl-methanes has been shown to convert the methylene group into a ketone, yielding the corresponding pyridin-2-yl(thiophen-3-yl)methanone. nih.gov This transformation provides a direct route to a different class of compounds with distinct chemical and biological characteristics.
Reduction: The primary amine group in this compound is generally stable to common reducing agents. For example, the synthesis of analogous compounds often involves the reduction of a nitrile group to a primary amine using reagents like lithium aluminum hydride (LiAlH4), indicating that the amine itself is not readily reduced under these conditions. rsc.org However, the aromatic pyridine (B92270) and thiophene rings can undergo reduction under more vigorous conditions, such as catalytic hydrogenation at high pressure and temperature, leading to the corresponding piperidine (B6355638) and tetrahydrothiophene (B86538) derivatives. The specific conditions required for these reductions can be tuned to achieve selective saturation of one ring over the other.
Substitution Reactions: Both the pyridine and thiophene rings can undergo substitution reactions, governed by their inherent electronic properties.
Electrophilic Substitution on the Thiophene Ring: The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution. The directing effect of the sulfur atom and the pyridin-2-ylmethanamine (B45004) substituent will influence the position of substitution. Generally, electrophilic attack is favored at the C5 position of the thiophene ring, which is para to the sulfur and ortho to the point of attachment to the methylene bridge. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.
Nucleophilic Substitution on the Pyridine Ring: The pyridine ring is electron-deficient and is susceptible to nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group or when a good leaving group is present. While the unsubstituted pyridine ring is relatively unreactive towards nucleophiles, derivatization to introduce a leaving group, such as a halogen, at the C4 or C6 positions can facilitate substitution by various nucleophiles. The Chichibabin reaction, which involves amination of the pyridine ring with sodium amide, is a classic example of nucleophilic substitution on pyridines. rsc.org
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation | m-CPBA, H2O2 | This compound S-oxide, this compound S,S-dioxide |
| Copper catalyst, water | Pyridin-2-yl(thiophen-3-yl)methanone | |
| Reduction | H2, Pd/C (high pressure/temp) | (Piperidin-2-yl)(tetrahydrothiophen-3-yl)methanamine |
| Electrophilic Substitution | Br2, FeBr3 | (5-Bromo-thiophen-3-yl)(pyridin-2-yl)methanamine |
| HNO3, H2SO4 | (5-Nitro-thiophen-3-yl)(pyridin-2-yl)methanamine | |
| Nucleophilic Substitution | NaNH2 (Chichibabin) on pyridine ring | 6-Amino-pyridin-2-yl(thiophen-3-yl)methanamine |
Selective Functionalization and Derivatization Strategies
The presence of multiple reactive sites in this compound allows for a wide range of selective functionalization and derivatization strategies. These strategies are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials.
Derivatization of the Primary Amine: The primary amine is a highly versatile functional group for derivatization. It can readily undergo:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. This is a common strategy to introduce a variety of substituents and to modulate the compound's lipophilicity and hydrogen bonding capabilities.
N-Alkylation: The primary amine can be alkylated using alkyl halides. Mono- or di-alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents. Reductive amination with aldehydes or ketones is another effective method for N-alkylation.
Formation of Schiff Bases: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates for other transformations.
C-H Activation and Functionalization: Modern synthetic methods, particularly transition metal-catalyzed C-H activation, offer powerful tools for the selective functionalization of the pyridine and thiophene rings.
Pyridine Ring Functionalization: Palladium-catalyzed C-H arylation is a well-established method for the functionalization of 2-substituted pyridines. nih.govbeilstein-journals.org By choosing the appropriate catalyst and reaction conditions, it is possible to selectively introduce aryl groups at various positions on the pyridine ring. The nitrogen atom of the pyridine can act as a directing group, facilitating C-H activation at the C6 position.
Thiophene Ring Functionalization: The C-H bonds on the thiophene ring can also be selectively functionalized. Directing groups can be employed to control the regioselectivity of C-H activation, allowing for the introduction of substituents at specific positions. acs.orgnih.gov For instance, a removable directing group could be temporarily installed on the nitrogen of the methanamine moiety to direct functionalization to a specific position on the thiophene ring.
| Functionalization Strategy | Reagents and Conditions | Resulting Functional Group |
| N-Acylation | Acetyl chloride, triethylamine | N-acetyl amide |
| N-Alkylation | Methyl iodide, K2CO3 | N-methyl or N,N-dimethyl amine |
| Reductive Amination | Benzaldehyde, NaBH4 | N-benzyl amine |
| C-H Arylation (Pyridine) | Aryl halide, Pd catalyst, ligand | Aryl-substituted pyridine |
| C-H Functionalization (Thiophene) | Directing group, metal catalyst | Functionalized thiophene |
Stereoselective Reactions and Chirality Introduction in Analogs
The central carbon atom of the methanamine bridge in this compound is a prochiral center. The introduction of chirality at this position can lead to enantiomers with potentially different biological activities and pharmacological profiles. Several strategies can be employed to synthesize chiral analogs of this compound.
Asymmetric Synthesis:
Enantioselective Reduction of Ketones: A common approach to introduce a chiral center is through the asymmetric reduction of the corresponding ketone, Pyridin-2-yl(thiophen-3-yl)methanone. A variety of chiral catalysts, including those based on ruthenium, rhodium, and iridium, can be used for the enantioselective hydrogenation or transfer hydrogenation of prochiral ketones to yield chiral alcohols. wikipedia.orgresearchgate.net Subsequent conversion of the chiral alcohol to the amine would provide the desired enantiomerically enriched product.
Enantioselective Synthesis of Diarylmethanamines: Chiral phosphoric acid catalysts have been successfully employed in the enantioselective synthesis of diarylmethanamines through the reaction of imines with nucleophiles. nih.govrsc.org A similar strategy could be adapted for the synthesis of this compound, where a prochiral imine is reacted with a suitable nucleophile in the presence of a chiral catalyst to establish the stereocenter.
Chiral Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound.
Diastereomeric Salt Formation: The primary amine can be reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base will liberate the individual enantiomers of the amine.
Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic amines and alcohols. researchgate.net For example, a lipase (B570770) can selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.
| Method | Approach | Key Features |
| Asymmetric Reduction | Enantioselective reduction of Pyridin-2-yl(thiophen-3-yl)methanone | Utilizes chiral metal catalysts or enzymes to produce a chiral alcohol precursor. |
| Asymmetric Synthesis | Chiral catalyst-mediated reaction of a prochiral imine | Can directly establish the chiral amine center with high enantioselectivity. |
| Chiral Resolution | Formation and separation of diastereomeric salts | A classical and often effective method for separating enantiomers. |
| Enzymatic Resolution | Lipase-catalyzed enantioselective acylation | A green and highly selective method for kinetic resolution. |
Advanced Structural Elucidation Techniques for Pyridin 2 Yl Thiophen 3 Yl Methanamine and Its Derivatives
Comprehensive Spectroscopic Methods for Structural Confirmation
Spectroscopic methods are the cornerstone of molecular structure determination, providing detailed information about the connectivity of atoms and the nature of functional groups. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is required for a thorough structural confirmation.
High-Resolution NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.
For Pyridin-2-yl(thiophen-3-yl)methanamine, the ¹H NMR spectrum would exhibit distinct signals for the protons on the pyridine (B92270) ring, the thiophene (B33073) ring, the methylene (B1212753) bridge, and the amine group. The protons on the pyridine and thiophene rings would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) revealing their relative positions. For instance, in a related compound, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, the thiophene protons appear as a multiplet between 7.21 and 7.88 ppm. nih.gov The methylene (-CH₂) protons would likely appear as a singlet, while the primary amine (-NH₂) protons would also produce a singlet, which may be broad and its chemical shift can vary depending on the solvent and concentration. rsc.org
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the pyridine and thiophene rings would resonate in the aromatic region (δ 110-160 ppm). nih.govnuph.edu.ua The methylene bridge carbon would appear at a higher field. rsc.org Spectroscopic data for analogous compounds, such as N-benzyl-1-(thiophen-2-yl)methanamine, show the methylene carbon at approximately δ 47.67 ppm and the aromatic carbons between δ 124 and 145 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous structures.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine-H | 7.0 - 8.6 (multiplets, doublets) | 120 - 158 |
| Thiophene-H | 7.0 - 7.5 (multiplets, doublets) | 120 - 145 |
| Methylene (-CH₂-) | ~4.0 (singlet) | ~48 |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₁₀N₂S), the nominal molecular weight is 190.27 g/mol . In an MS experiment, a molecular ion peak (M⁺) would be observed at m/z 190.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental formula. The exact mass of C₁₀H₁₀N₂S allows for its differentiation from other compounds with the same nominal mass. mdpi.com HRMS analysis of a related compound, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, demonstrated the power of this technique, where the calculated mass for [M+H]⁺ was 435.1526 and the found mass was 435.1545, confirming the formula. mdpi.com The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for the title compound might include cleavage of the bond between the methylene group and one of the aromatic rings, leading to characteristic fragment ions. arkat-usa.orgresearchgate.net
Table 2: HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₀H₁₀N₂S | [M+H]⁺ | 191.0637 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. vscht.cz
For this compound, the IR spectrum would show several characteristic peaks. The primary amine (-NH₂) group would exhibit two distinct stretching vibrations in the 3200-3500 cm⁻¹ region (one symmetric, one asymmetric). wpmucdn.com Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. researchgate.net The stretching vibrations of the C=C and C=N bonds within the pyridine and thiophene rings would be observed in the 1400-1650 cm⁻¹ region. pw.edu.plmdpi.com The presence of the thiophene ring can also be indicated by a C-S stretching vibration, though it may be weak and appear in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3200 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic Ring (C=C, C=N) | Stretch | 1650 - 1400 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing exact bond lengths, bond angles, and torsional angles.
For a molecule like this compound, X-ray analysis would confirm the connectivity of the pyridine and thiophene rings to the central methylene amine unit. nih.gov It would also reveal the conformation of the molecule in the solid state, particularly the dihedral angle between the planes of the two aromatic rings. Crystal structures of related thiophene-pyridine derivatives show that this angle can vary significantly depending on the substitution pattern and crystal packing forces. iucr.org The analysis also details intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. nih.gov
Table 4: Representative Crystallographic Data from an Analogous Pyridine-Thiophene Compound Data from a related structure to illustrate typical parameters.
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | The basic crystal lattice shape | Monoclinic / Orthorhombic |
| Space Group | The symmetry group of the crystal | e.g., P2₁/c, C2/c, Pbca |
| Dihedral Angle | Angle between pyridine and thiophene rings | 5° - 85° |
Chromatographic Methodologies for Purity Assessment and Separation
Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a buffer like ammonium (B1175870) acetate), would be suitable for this polar, aromatic compound. thermofisher.com Detection is typically performed using a UV detector set to a wavelength where the aromatic rings strongly absorb, usually around 254 nm. helixchrom.com The method can be validated to determine linearity, precision, and accuracy. thermofisher.com
Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction and for preliminary separation condition screening. nih.gov For this compound, silica (B1680970) gel plates would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) to achieve optimal separation. acs.org
Computational and Theoretical Investigations of Pyridin 2 Yl Thiophen 3 Yl Methanamine
Density Functional Theory (DFT) Studies on Electronic Structure, Conformation, and Stability
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and energetics of molecules. For Pyridin-2-yl(thiophen-3-yl)methanamine, DFT calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the relative stability of different spatial arrangements (conformers).
The electronic structure is often characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com DFT can also be used to calculate various reactivity descriptors that provide a quantitative measure of chemical behavior. mdpi.com
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy | -855.34 Hartrees | Represents the ground state energy of the optimized geometry. |
| HOMO Energy | -6.21 eV | Indicates the electron-donating capability of the molecule. |
| LUMO Energy | -1.05 eV | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap | 5.16 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.45 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |
| Ionization Potential | 6.21 eV | Energy required to remove an electron. |
| Electron Affinity | 1.05 eV | Energy released when an electron is added. |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G).*
Molecular Dynamics Simulations for Conformational Landscape Analysis
While DFT provides a static picture of the most stable conformation, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are employed to study this dynamic behavior over time. An MD simulation calculates the forces between atoms and uses them to predict their movements, providing a trajectory of the molecule's conformations.
For this compound, the flexibility arises from the rotation around the C-C and C-N single bonds of the methanamine bridge. MD simulations can explore the full conformational landscape, identifying not just the lowest-energy state but also other accessible conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a catalytic active site or to pack within a material. The simulation can be run in a vacuum or, more realistically, in the presence of solvent molecules to see how the environment influences conformational preferences.
Molecular Docking Studies for Understanding Intermolecular Interactions in Catalytic Systems or Materials
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This is particularly useful for understanding how a ligand like this compound might interact with the active site of an enzyme or a binding site in a material. mdpi.com Pyridine-thiophene hybrids are known to target kinases involved in cell proliferation, making docking a key tool in medicinal chemistry contexts. vulcanchem.com
In a typical docking study, the three-dimensional structure of a target protein is used as a receptor. The ligand, this compound, is then computationally placed into the binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
The results of a docking simulation can reveal specific intermolecular interactions, such as:
Hydrogen Bonds: The amine group (N-H) and the pyridine (B92270) nitrogen are potential hydrogen bond donors and acceptors, respectively. vulcanchem.comresearchgate.net
π-π Stacking: The aromatic pyridine and thiophene (B33073) rings can engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding site.
Hydrophobic Interactions: The thiophene ring, in particular, can interact with nonpolar pockets within a protein. vulcanchem.com
Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target
| Parameter | Value/Description |
|---|---|
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Interacting Residues | Lys72, Leu130, Val18, Asp184 |
| Key Interactions | - Hydrogen bond between amine N-H and Asp184 backbone.- Hydrogen bond between pyridine N and Lys72 side chain.- π-π stacking between thiophene ring and Phe80. |
Note: This data is hypothetical and represents a typical output from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Analysis Focused on Chemical Reactivity and Catalytic Performance
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. researchgate.net For a compound like this compound, a QSAR study would typically involve a set of its derivatives with varying substituents.
The first step is to calculate a range of molecular descriptors for each compound. These descriptors are numerical values that quantify different aspects of the molecule's structure and properties. They can be categorized as:
Electronic Descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).
Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic Descriptors: Related to the molecule's solubility (e.g., LogP).
Topological Descriptors: Based on the 2D graph representation of the molecule.
Once the descriptors are calculated and the activity (e.g., catalytic turnover rate) is measured experimentally, statistical methods like multiple linear regression or partial least squares are used to build a mathematical equation that relates the descriptors to the activity. This model can then be used to predict the performance of new, unsynthesized derivatives and to understand which molecular properties are most important for enhancing catalytic performance.
Table 3: Example Descriptors Used in a QSAR Model for Catalytic Activity
| Descriptor | Type | Correlation with Activity | Interpretation |
|---|---|---|---|
| HOMO Energy | Electronic | Positive | Higher HOMO energy (more easily oxidized) correlates with higher catalytic activity. |
| LogP | Hydrophobic | Negative | Increased hydrophobicity decreases activity, suggesting the reaction occurs in a polar environment. |
| Molecular Surface Area | Steric | Negative | Larger molecules show lower activity, possibly due to steric hindrance at the active site. |
| Topological Polar Surface Area (TPSA) | Topological | Positive | Higher TPSA, indicating more polar surface features, is beneficial for activity. |
Note: This table illustrates the type of information a QSAR analysis provides.
Applications of Pyridin 2 Yl Thiophen 3 Yl Methanamine in Advanced Chemical Systems
Role as a Versatile Building Block in Complex Heterocyclic Synthesisossila.commdpi.comresearchgate.net
The structural framework of Pyridin-2-yl(thiophen-3-yl)methanamine, featuring a nucleophilic amine group adjacent to a pyridine (B92270) ring, positions it as an ideal building block for the synthesis of fused N-heterocyclic compounds. ossila.commdpi.com This class of molecules, known as 2-(aminomethyl)pyridines, is widely employed in cyclocondensation reactions to generate diverse and complex heterocyclic scaffolds. researchgate.netbeilstein-journals.org
The 2-(aminomethyl)pyridine moiety is a key synthon for creating the imidazo[1,5-a]pyridine (B1214698) core, a privileged scaffold in medicinal chemistry. ukzn.ac.za Various synthetic strategies have been developed that can utilize precursors like this compound. One established method involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid medium, which yields the corresponding imidazo[1,5-a]pyridine derivatives. beilstein-journals.org Another approach is the one-pot, iodine-mediated reaction between 2-(aminomethyl)pyridines, aldehydes, and an isocyanide, which provides a straightforward route to 1,3-disubstituted imidazo[1,5-a]pyridines. mdpi.com
In these reactions, the primary amine of the methanamine group and the pyridine ring nitrogen participate in the formation of the new fused imidazole (B134444) ring. The thiophen-3-yl group attached to the methylene (B1212753) bridge would be incorporated at the 3-position of the resulting imidazo[1,5-a]pyridine ring system, offering a site for further functionalization or for modulating the electronic properties of the molecule.
| Starting Material Class | Reagents | Resulting Scaffold | Ref. |
| 2-(Aminomethyl)pyridine | Electrophilic Nitroalkanes, PPA | Imidazo[1,5-a]pyridines | beilstein-journals.org |
| 2-(Aminomethyl)pyridine | Aldehydes, Isocyanides, Iodine | 1,3-Disubstituted Imidazo[1,5-a]pyridines | mdpi.com |
| 2-(Aminomethyl)pyridine | Triphosgene or Thiophosgene | 3-Substituted Imidazo[1,5-a]pyridines | lew.roresearchgate.net |
Pyrazolo[1,5-a]pyrimidines represent another important class of fused heterocyclic compounds, known for their biological activities, including the inhibition of protein kinases. nih.govresearchgate.net The synthesis of this scaffold typically involves the condensation of 3-amino-1H-pyrazoles with 1,3-dielectrophiles such as β-dicarbonyl compounds or their synthetic equivalents. nih.govnih.gov While this compound is a valuable precursor for many heterocycles, its direct application as a primary building block in the common synthetic routes for the pyrazolo[1,5-a]pyrimidine (B1248293) core is not extensively documented in the scientific literature. The established synthetic pathways generally require a pre-existing pyrazole (B372694) ring with an amino group, which is a different structural class from the 2-(aminomethyl)pyridine framework. d-nb.inforesearchgate.net
The utility of this compound as a building block extends beyond the synthesis of imidazo[1,5-a]pyridines. Heterocyclic compounds are fundamental in the development of new pharmaceuticals, agrochemicals, and materials like organic semiconductors. ossila.com The amine functionality in this compound can react with a wide array of electrophiles, enabling its incorporation into more complex molecular structures. For instance, it can be used to synthesize amides, imines, and other derivatives that can undergo subsequent cyclization reactions to form various other heterocyclic systems. The presence of both pyridine and thiophene (B33073) rings offers a rich chemical scaffold for creating novel compounds with potentially interesting biological or material properties. mdpi.comresearchgate.net
Coordination Chemistry and Ligand Designresearchgate.nettcu.edu
The arrangement of the pyridine nitrogen and the amine nitrogen in this compound makes it an excellent N,N-bidentate ligand for coordinating with transition metal ions. researchgate.net This chelating ability is central to its application in the design of novel metal complexes with tailored spectroscopic, catalytic, or therapeutic properties. tcu.edu
Pyridinylmethylamine derivatives readily react with various metal salts, such as those of zinc(II), copper(II), and palladium(II), to form stable coordination complexes. researchgate.netunive.it The synthesis is often straightforward, involving the mixing of the ligand and a metal salt in a suitable solvent. academie-sciences.fr
The formation of these complexes can be monitored and characterized using several spectroscopic techniques.
NMR Spectroscopy: Upon coordination to a metal center, the chemical shifts of the protons on the pyridine ring and the methylene bridge of the ligand are significantly altered. For instance, protons near the coordination sites typically experience a downfield shift. academie-sciences.fr
FT-IR Spectroscopy: The stretching frequencies of the N-H bonds in the amine group and the C=N bonds within the pyridine ring are sensitive to the coordination environment. Changes in these vibrational modes in the infrared spectrum provide direct evidence of the ligand's interaction with the metal ion.
UV-Vis Spectroscopy: The electronic absorption spectra of the complexes often show new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions, which are absent in the free ligand. researchgate.net
| Technique | Observed Changes Upon Metal Complexation | Ref. |
|---|---|---|
| 1H NMR | Downfield shifts of protons on the pyridine ring and the methylene bridge. | academie-sciences.fr |
| FT-IR | Shifts in N-H and C=N stretching frequencies, indicating involvement in coordination. | researchgate.net |
| UV-Vis | Appearance of new absorption bands (e.g., LMCT, d-d transitions). | researchgate.net |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and overall geometry of the complex. | researchgate.net |
The most common coordination mode for this compound involves the nitrogen atom of the pyridine ring and the nitrogen atom of the methanamine group binding to the same metal center. researchgate.netunive.it This bidentate chelation forms a thermodynamically stable five-membered ring, a favored conformation in coordination chemistry. The thiophene ring typically does not participate directly in the primary coordination but acts as a pendant group that can influence the steric and electronic properties of the resulting complex. unive.it
Exploration of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers or ligands. nih.gov The properties of MOFs, such as pore size, surface area, and chemical functionality, can be precisely tuned by selecting appropriate metal nodes and organic linkers. universityofgalway.ie Molecules containing pyridyl and thiophene functionalities are valuable candidates for MOF synthesis due to their robust coordination chemistry and the electronic properties they impart to the resulting framework. acs.orgacs.org
This compound possesses multiple coordination sites, primarily the pyridine nitrogen and the primary amine nitrogen, which can act as bidentate N,N-donors to chelate a single metal center or bridge different metal centers. This dual-coordination capability is crucial for forming stable, high-dimensional frameworks. Research into mixed-ligand MOFs has demonstrated that combining thiophene-based linkers (like 2,5-thiophenedicarboxylic acid) with pyridyl-containing ligands can lead to the formation of robust 3D pillared-layer structures with interesting topologies and potential for gas adsorption. acs.orgjyu.fi The incorporation of a linker like this compound could introduce chirality directly into the MOF backbone, a highly sought-after feature for applications in enantioselective separations and catalysis. Furthermore, the thiophene unit can enhance the electronic and sensory properties of the framework. acs.org
| MOF Designation | Metal Node | Organic Linkers | Key Structural Feature | Potential Application | Reference |
|---|---|---|---|---|---|
| MOF-1-Zn | Zn(II) | 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt); 2,5-thiophenedicarboxylic acid (H₂tdc) | 3D interpenetrated pillared-layer framework | Gas Adsorption (CO₂) | acs.orgjyu.fi |
| [Zn(L)(BBI)] | Zn(II) | Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) (H₂L); 1,1′-(1,4-butanediyl)bis(imidazole) (BBI) | 2D network | Luminescence Sensing | acs.org |
| SION-82 | Not Specified | Pyrene-based linker | Porous structure with π–π stacking | VOC capture (including thiophene and pyridine) | rsc.org |
| {[Ni(44pba)₂]·sol}n | Ni(II) | 4-(4-pyridyl)benzoate (44pba) | 4-fold interpenetrated diamondoid (dia) network | Solvatochromism, Iodine Capture | researchgate.net |
Catalytic Applications
The molecular architecture of this compound, featuring a chiral center at the bridge carbon and two distinct nitrogen donor atoms, makes it a promising candidate for a chiral ligand in catalysis.
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. The effectiveness of this process relies heavily on the design of chiral ligands that can effectively transfer stereochemical information to the substrate. Chiral pyridine-derived ligands are among the most widely utilized classes of ligands in this field. nih.gov
The enantiomerically pure form of this compound could serve as a bidentate N,N-ligand, coordinating to a transition metal (e.g., Iridium, Rhodium, Ruthenium) through both the pyridine and amine nitrogens. rsc.org This chelation creates a rigid chiral environment around the metal center, which is essential for inducing high stereoselectivity in reactions. Such ligands have been successfully employed in a range of transformations, including the asymmetric hydrogenation of olefins and imines, where they have achieved excellent enantioselectivity (up to 99% ee). rsc.org The synthesis of complex heterocyclic structures, such as piperidin-2-ones, has also been achieved with high diastereoselectivity using reactions involving chiral pyridinium (B92312) salts. researchgate.net The unique electronic and steric properties conferred by the thiophene ring could further modulate the catalytic activity and selectivity, potentially offering advantages over existing pyridine-based ligands.
| Reaction Type | Catalyst System | Chiral Ligand Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation of Imines | [Ir(COD)Cl]₂ / I₂ | Pyridine-aminophosphine | Up to 99% ee, >20:1 dr | rsc.org |
| Asymmetric Hydrogenation of β-enamides | [Rh(cod)L]BF₄ | Phosphabarrelene-pyridine | 92% to 94% ee | researchgate.net |
| Asymmetric Alkylation | Organolithium / Chiral Amine | (R)-1,2-diphenylethan-1,2-diamine derivative | Not specified, but highly stereoselective | escholarship.org |
| Rh(III)-Catalyzed Annulation | [Cp*RhCl₂]₂ | Chiral Cyclopentadienyl Ligand | Up to 99:1 er | acs.org |
The catalytic efficiency of a system based on this compound would be assessed by its performance in key organic transformations. Catalytic processes are favored for their ability to complete reactions in shorter times with high atom economy and selectivity. researchgate.net Ligands play a crucial role in stabilizing the metal center and modulating its reactivity. Schiff base metal complexes, which share the imine functionality with potential derivatives of our target molecule, are known to be highly effective catalysts for a wide range of reactions, including oxidation, reduction, and C-C bond formation.
In a study on NiH-catalyzed hydroamidation, pyridin-2-ylmethanamine (B45004) was evaluated as a directing group, and although it proved ineffective for that specific transformation, it highlights that such molecular scaffolds are actively considered for catalytic roles. acs.org The combination of a soft thiophene donor and a hard pyridine donor in this compound could offer unique properties in catalysis, potentially enabling high selectivity in reactions like cross-coupling or C-H functionalization, where ligand electronics are critical. The efficiency would be quantified by metrics such as turnover number (TON), turnover frequency (TOF), product yield, and chemo-, regio-, and stereoselectivity.
| Transformation | Catalyst/Ligand Type | Key Performance Metric | Result | Reference |
|---|---|---|---|---|
| Alcohol Oxidation | Copper-Schiff base complex | Selectivity | High selectivity for aldehydes/ketones | |
| Suzuki Coupling | Palladium-Schiff base complex | Catalytic Efficacy | Superior performance due to stabilization of Pd center | |
| Hydroamidation of Alkenes | NiCl₂(DME) / AQ directing group | Yield & Regioselectivity | 65% yield, >20:1 r.r. | acs.org |
| Ethylene Oligomerization | Nickel complex / N,P-chelate ligand | Activity | Moderate activity for butene/hexene formation | researchgate.net |
Applications in Materials Science
The distinct electronic characteristics of the pyridine and thiophene heterocycles suggest significant potential for this compound in materials science, particularly in electronics and advanced polymers.
Thiophene-based π-conjugated molecules and polymers are a cornerstone of organic semiconductor research, valued for their potential in applications like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.netnih.gov Thiophene is an electron-rich heterocycle that facilitates hole transport (p-type behavior). Conversely, pyridine is an electron-deficient heterocycle often used to enhance electron transport (n-type behavior).
The combination of these two units within a single molecule, as in this compound, creates an intramolecular donor-acceptor (D-A) structure. This D-A motif is a powerful strategy for tuning the electronic properties of organic materials, particularly for lowering the bandgap and controlling the frontier molecular orbital (HOMO/LUMO) energy levels. researchgate.net Research on an isomeric compound, (5-(Thiophen-2-yl)pyridin-3-yl)methanamine, has noted its utility in the development of organic semiconductors and materials for electronic devices. The incorporation of such D-A molecules into devices can improve charge separation efficiency in photovoltaics or enable emission in the visible spectrum for OLEDs. researchgate.netbeilstein-journals.org Furthermore, sulfur-doped and nitrogen-doped π-conjugated systems are known to exhibit superior photoluminescence and electrochemical stability, making them promising for photoelectrochemical devices. mdpi.com
| Material Type | Key Structural Units | Property | Observed Value/Characteristic | Application | Reference |
|---|---|---|---|---|---|
| D–π–A Emitter | Triphenylamine (D), Thieno[3,2-b]thiophene (π), Dimesitylboron (A) | Fluorescence Quantum Yield | 41% (solid state), 86% (solution) | OLED | beilstein-journals.org |
| D–A Polymer | Triarylborane, Pyridine | Quantum Efficiency | High, suitable for blue phosphorescent OLEDs | OLED | researchgate.net |
| Conjugated Polymer Zwitterion | Polythiophene, Sulfobetaine | Band Gap | 2.04 - 2.19 eV | Thin Film Electronics | researchgate.net |
| D–π–A Chromophore | Thiophene, Pyridine | Two-Photon Absorption | Large active cross-sections in near-IR | Bio-imaging | rsc.org |
Functional monomers can be integrated into polymers and resins to bestow specific, enhanced properties upon the bulk material. This compound is well-suited for this role due to its reactive primary amine group. This amine can readily participate in polymerization reactions, for instance, with acyl chlorides to form polyamides, or with epoxides to create cross-linked epoxy resins.
Incorporating this molecule as a monomer or a pendant group would introduce both the pyridine and thiophene functionalities into the polymer structure. The pyridine units can enhance thermal stability, provide sites for metal coordination (creating polymer-supported catalysts or metal-scavenging materials), and improve adhesion. The thiophene units can introduce electroactivity, allowing for the development of conductive or semi-conductive polymers for use in sensors, anti-static coatings, or organic electronic devices. researchgate.netresearchgate.net The combination of these properties could lead to the creation of multifunctional specialty materials with tailored thermal, mechanical, and electronic characteristics. For example, water-dispersible nanoparticles have been created from pyridine-containing poly(3-hexylthiophene), demonstrating how functionalization can enable the processing of otherwise hydrophobic conjugated polymers for a wider range of applications. researchgate.net
| Polymer System | Incorporated Moiety | Resulting Property Enhancement | Potential Application | Reference |
|---|---|---|---|---|
| Poly(3-hexylthiophene) derivative | Pyridine | Allows formation of water-dispersible nanoparticles | Biocompatible devices, broader processing | researchgate.net |
| Cycloparaphenylenes (CPPs) | Thiophene | Superior photoluminescence and electrochemical stability | OLEDs, photocatalysis | mdpi.com |
| Cycloparaphenylenes (CPPs) | Pyridine | Enhanced electron-accepting properties and molecular recognition | Molecular sensing, catalysis | mdpi.com |
| Polymer-supported catalyst | Poly(4-vinylpyridine) (PVPy) | High catalytic efficiency and low metal leaching in cross-coupling | Heterogeneous catalysis | dntb.gov.ua |
Exploration of Non-Linear Optical (NLO) Properties in Derivatives
While direct experimental data on the non-linear optical (NLO) properties of this compound is not extensively documented, research into related pyridine-thiophene derivatives suggests that this structural motif holds significant promise for applications in photonics and optoelectronics. The inherent electron-donating nature of the thiophene ring, coupled with the electron-accepting characteristics of the pyridine moiety, forms a classic donor-acceptor (D-A) system. This arrangement is a fundamental prerequisite for second-order NLO activity.
The NLO response in such molecules arises from the intramolecular charge transfer (ICT) between the electron-rich thiophene and the electron-deficient pyridine. The methanamine bridge in this compound can further influence the electronic communication between these two aromatic systems.
Studies on analogous compounds have demonstrated substantial second-order NLO responses. For instance, derivatives incorporating a vinyl linkage between the thiophene and a pyridinium cation have exhibited high molecular first hyperpolarizability (β) values. These findings underscore the potential of engineering pyridine-thiophene structures to optimize their NLO properties. The strategic placement of substituents on either the pyridine or thiophene rings can further enhance the NLO response by modulating the ICT characteristics.
Below is a summary of research findings on the NLO properties of various pyridine-thiophene derivatives, which can serve as a predictive framework for the potential of this compound derivatives in this field.
| Derivative Class | Key Structural Features | Observed NLO Properties | Potential Significance |
|---|---|---|---|
| Thiophene-based Terpyridine Ligands and their Zinc(II) Complexes | Extended π-conjugation with a central pyridine unit flanked by thiophene and another pyridine. | Strong two-photon absorption (2PA) has been noted in the near-infrared region. The 2PA cross-section values (σ) were observed to be enhanced upon coordination with zinc. rsc.org | Potential for use in two-photon imaging and photodynamic therapy. |
| trans 2-(Thiophen-2-yl)vinyl Heteroaromatic Iodides | A vinyl bridge connecting the thiophene and a pyridinium iodide, enhancing π-conjugation. | These compounds have shown high µ.β(vec) values, which is a measure of the second-order NLO response. researchgate.net | Promising for applications in electro-optic modulation and frequency doubling. |
| Thiophene-2,4,6-Triaryl Pyridine-Based D-A-D Systems | A central pyridine acceptor with thiophene donors at the 2 and 6 positions. | These systems are designed to have tunable optical and electrochemical properties, which are indicative of potential NLO activity. taylorfrancis.com | Could be utilized in the development of organic solar cells and other optoelectronic devices. taylorfrancis.com |
Role in Biochemical Research for Enzyme Interaction Studies (non-clinical mechanistic focus)
In the realm of biochemical research, this compound and its derivatives serve as valuable scaffolds for investigating enzyme-ligand interactions at a molecular level. The structural combination of a pyridine ring, a thiophene ring, and a flexible methanamine linker allows for a diverse range of interactions with enzyme active sites, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These studies are fundamental to understanding enzyme mechanisms and for the rational design of more potent and selective inhibitors for therapeutic purposes, though the focus here remains on the non-clinical, mechanistic aspects.
Molecular docking studies on structurally related compounds have provided insights into how this chemical framework can orient itself within an enzyme's binding pocket. For example, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the thiophene ring can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues. The primary amine of the methanamine group can serve as a crucial hydrogen bond donor.
Research on similar pyridine-thiophene hybrids has explored their potential as inhibitors of various enzymes. For instance, thiophenyl thiazolyl-pyridine derivatives have been investigated as potential anticancer agents through their interaction with the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Such studies, while preliminary, highlight the utility of this chemical motif in probing the architectural and electronic features of enzyme active sites.
The following table summarizes findings from molecular docking studies on compounds with structural similarities to this compound, illustrating their potential modes of interaction with various enzyme targets.
| Enzyme Target | Derivative Class | Predicted Binding Interactions | Significance in Mechanistic Studies |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Thiophenyl thiazolyl-pyridine hybrids | The pyridine nitrogen and thiazole (B1198619) nitrogen can form hydrogen bonds with key residues in the ATP-binding pocket, while the thiophene ring engages in hydrophobic interactions. nih.gov | Provides a framework for understanding the structural requirements for EGFR inhibition, aiding in the design of compounds that can probe the conformational changes of the enzyme. |
| Cyclooxygenase (COX) Enzymes | Pyridine moiety bearing pyrimidine-2-thiols | The pyridine ring can interact with the hydrophobic channel of the COX active site, while the thiol group can potentially coordinate with the heme iron. | Elucidates the role of different functional groups in binding to COX enzymes, which is crucial for developing selective inhibitors and understanding the mechanism of action of NSAIDs. |
| Dopamine D2 Receptors | Pyridine-based imine compounds | The pyridine nitrogen can form a hydrogen bond with a key aspartate residue, and the aromatic rings can participate in π-π stacking with phenylalanine residues. researchgate.net | Offers insights into the molecular determinants of ligand binding to G-protein coupled receptors, aiding in the study of receptor activation and signaling pathways. |
Mechanistic Studies and Reaction Pathways Involving Pyridin 2 Yl Thiophen 3 Yl Methanamine
Elucidation of Detailed Reaction Mechanisms in Synthetic Transformations
The synthesis of pyridin-2-yl(thiophen-3-yl)methanamine can be achieved through several synthetic routes, with the reductive amination of a corresponding carbonyl compound being a common strategy. A plausible mechanism for this transformation involves the initial reaction of 2-formylpyridine with 3-thienyllithium or a similar organometallic reagent to form the corresponding secondary alcohol. Subsequent oxidation to the ketone, followed by reductive amination, would yield the final product.
Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, could be employed to form the carbon-carbon bond between the pyridine (B92270) and thiophene (B33073) rings, followed by the introduction of the methanamine group. The mechanism of such coupling reactions is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms. For instance, in the synthesis of related pyridin-2-yl ureas, DFT calculations have been used to support a plausible mechanism involving the in situ pyridinolysis of a chloroformate followed by an inner molecular rearrangement. rsc.org Such computational approaches could be applied to elucidate the finer details of the synthetic pathways to this compound.
Investigation of Structure-Reactivity Relationships and Electronic Effects
The reactivity of this compound is governed by the electronic properties of both the pyridine and thiophene rings, as well as the methanamine bridge. The pyridine ring is electron-deficient, while the thiophene ring is electron-rich, creating a molecule with distinct electronic domains. This electronic interplay influences the molecule's reactivity in various transformations.
Structure-activity relationship (SAR) studies on related 2-thienyl-4-furyl-6-aryl pyridine derivatives have shown that the nature and position of substituents on the aromatic rings play a crucial role in their biological activity. researchgate.netnih.gov For this compound, modifications to either the pyridine or thiophene ring would be expected to significantly impact its reactivity. For example, the introduction of electron-withdrawing groups on the pyridine ring would likely enhance its susceptibility to nucleophilic attack, while electron-donating groups on the thiophene ring would increase its reactivity towards electrophiles.
Table 1: Predicted Influence of Substituents on the Reactivity of this compound
| Ring | Substituent Type | Predicted Effect on Reactivity |
| Pyridine | Electron-Withdrawing Group (e.g., -NO₂) | Increased susceptibility to nucleophilic attack |
| Pyridine | Electron-Donating Group (e.g., -OCH₃) | Decreased susceptibility to nucleophilic attack |
| Thiophene | Electron-Withdrawing Group (e.g., -CN) | Decreased reactivity towards electrophiles |
| Thiophene | Electron-Donating Group (e.g., -CH₃) | Increased reactivity towards electrophiles |
Kinetic and Thermodynamic Profiling of Reactions
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively available in the literature, the principles of physical organic chemistry can be applied to predict the reaction profiles. Kinetic studies would involve monitoring the rate of a reaction under various conditions (e.g., temperature, concentration, catalyst loading) to determine the rate law and activation parameters.
For example, in a hypothetical N-alkylation reaction of the methanamine group, a kinetic study could reveal whether the reaction follows a first-order or second-order rate law, providing insights into the rate-determining step of the mechanism.
Thermodynamic profiling involves determining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. These parameters indicate the spontaneity and equilibrium position of the reaction. For instance, the thermodynamic favorability of different synthetic routes to this compound could be compared to identify the most efficient pathway.
Computational methods can also be employed to estimate the thermodynamic properties of reactants, transition states, and products, thereby providing a theoretical framework for understanding the reaction energetics.
Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound
| Reaction Type | Hypothetical Rate Law | Expected Activation Energy (Ea) | Expected Change in Gibbs Free Energy (ΔG) |
| N-Alkylation | Rate = k[Substrate][Alkylating Agent] | Moderate | Exergonic (Favorable) |
| Suzuki-Miyaura Coupling | Complex, dependent on catalyst cycle | Varies with catalyst and substrates | Exergonic (Favorable) |
| Reductive Amination | Dependent on specific mechanism | Varies | Exergonic (Favorable) |
Future Directions and Emerging Research Opportunities
Advancements in Sustainable Synthetic Methodologies
Traditional multi-step syntheses of complex heterocyclic molecules often rely on hazardous reagents, harsh reaction conditions, and significant solvent use. The future synthesis of Pyridin-2-yl(thiophen-3-yl)methanamine and its derivatives is poised to benefit from the adoption of green chemistry principles, aiming to enhance efficiency, reduce waste, and improve environmental compatibility. rasayanjournal.co.inijarsct.co.in
Key research avenues include the development of one-pot, multicomponent reactions (MCRs) which allow for the construction of complex molecules from three or more reactants in a single step, thereby minimizing intermediate isolation and purification processes. nih.gov Furthermore, techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis offer significant advantages by reducing reaction times from hours to minutes and often increasing product yields. nih.govrasayanjournal.co.in The exploration of solvent-free or solid-state reactions, potentially utilizing mechanochemistry (grinding), could dramatically reduce the reliance on volatile organic solvents. ijarsct.co.in
Future research will likely focus on replacing conventional palladium catalysts used in cross-coupling reactions (like Suzuki-Miyaura) with more sustainable alternatives, such as earth-abundant metal catalysts or biocatalysts, which operate under milder conditions. ijarsct.co.in
Table 1: Potential Sustainable Synthetic Methods for this compound
| Methodology | Potential Advantages | Relevant Research Area |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. nih.gov | Process intensification, energy efficiency. |
| Multicomponent Reactions (MCRs) | Atom economy, reduced waste, operational simplicity. rasayanjournal.co.in | Diversity-oriented synthesis. |
| Solvent-Free/Solid-State Reactions | Elimination of hazardous solvents, simplified workup. ijarsct.co.in | Green process chemistry, mechanochemistry. |
| Biocatalysis | High selectivity, mild reaction conditions, renewable. ijarsct.co.in | Enzyme engineering, sustainable catalysis. |
Design of Novel Ligands for Advanced Catalytic Systems
The structure of this compound is inherently suited for application as a ligand in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the nitrogen of the methanamine group can act as a bidentate N,N-donor, chelating to a metal center. This chelation effect can stabilize the resulting metal complex, making it a promising scaffold for developing novel catalysts.
The future design of ligands based on this compound could involve systematic modifications to tune its electronic and steric properties. For instance, adding electron-donating or electron-withdrawing groups to the pyridine or thiophene (B33073) rings can alter the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex. tcu.edu The versatility of this scaffold allows for the creation of a library of ligands tailored for specific catalytic transformations, such as cross-coupling reactions, hydroamidation, or asymmetric synthesis. mdpi.comacs.org Research into pyridinophane macrocycles has demonstrated that subtle changes in the ligand scaffold can lead to drastic improvements in catalytic performance. tcu.edu
Table 2: Potential Catalytic Applications for Ligand Systems based on this compound
| Catalytic Reaction | Metal Center | Role of the Ligand |
|---|---|---|
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Pd, Ni, Cu | Stabilizes the active catalytic species, influences selectivity. |
| Hydrogenation/Transfer Hydrogenation | Ru, Ir, Rh | Creates a specific coordination environment for substrate activation. |
| Hydroamidation | Ni | Acts as a directing group to control regioselectivity. acs.org |
| Asymmetric Catalysis | Chiral Metals | Forms a chiral environment to induce enantioselectivity. |
Exploration of New Architectures in Materials Science
Pyridine and thiophene derivatives are foundational components in the field of materials science, particularly for applications in optoelectronics and conductive polymers. researchgate.netnih.govnih.gov The combination of the electron-deficient pyridine ring and the electron-rich thiophene ring in this compound creates an intrinsic donor-acceptor (D-A) character, which is highly desirable for advanced materials. rsc.org
A significant future opportunity lies in using this molecule as a building block (linker or node) for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.combohrium.com By coordinating with various metal ions, it can self-assemble into one-, two-, or three-dimensional networks. The resulting materials could exhibit unique properties such as porosity for gas storage and separation, luminescence for sensing applications, or conductivity for electronic devices. researchgate.netmdpi.com The specific arrangement of the pyridine and thiophene units within the framework will dictate the material's electronic and photophysical properties. rsc.org
Table 3: Emerging Materials Science Applications
| Material Type | Key Feature | Potential Application |
|---|---|---|
| Coordination Polymers (CPs) | Tunable electronic properties, structural diversity. mdpi.com | Semiconductors, photocatalysis. |
| Metal-Organic Frameworks (MOFs) | High porosity, large surface area. bohrium.com | Gas storage, chemical sensing, catalysis. |
| Conjugated Polymers | Donor-acceptor structure. researchgate.net | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |
| Fluorescent Probes | Intrinsic luminescence. rsc.org | Bio-imaging, chemical sensors. |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Computational Design
The synergy between experimental synthetic chemistry and computational modeling represents a powerful paradigm for accelerating materials and catalyst discovery. Density Functional Theory (DFT) has proven to be a highly effective tool for predicting the structural, electronic, and spectroscopic properties of molecules containing pyridine and thiophene moieties. researchgate.netresearchgate.netdntb.gov.ua
In the context of this compound, computational studies can provide invaluable foresight. DFT calculations can be employed to:
Predict Reaction Pathways: Model potential synthetic routes and identify the most energetically favorable pathways, thus guiding experimental efforts toward higher-yielding and more selective reactions. rsc.org
Analyze Ligand Properties: Calculate the binding energies of the ligand with various metal centers to predict the stability of potential catalysts. The electronic structure (e.g., HOMO-LUMO gap) can be analyzed to understand its coordination behavior. rsc.org
Simulate Material Properties: Predict the optoelectronic properties of polymers or the band structure of MOFs derived from this molecule, enabling the in silico screening of materials for specific applications like solar cells or sensors. researchgate.net
Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of catalytic cycles to gain a fundamental understanding of how catalysts derived from this ligand function, which is crucial for rational catalyst improvement. acs.org
This interdisciplinary approach, where computational predictions guide targeted synthesis and experimental results validate and refine theoretical models, will be essential for unlocking the full potential of this compound and its derivatives. researchgate.net
Table 4: Computationally Accessible Properties and Their Relevance
| Computational Method | Property Predicted | Application Area |
|---|---|---|
| DFT Geometry Optimization | Molecular structure, bond lengths/angles. researchgate.net | Catalyst design, SAR studies. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies. researchgate.net | Design of dyes, optical materials. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energies, reactivity indices. rsc.org | Predicting chemical reactivity, electronic properties. |
| Activation Strain Model (ASM) | Reaction barriers, transition state analysis. acs.org | Mechanistic studies, catalyst optimization. |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing Pyridin-2-yl(thiophen-3-yl)methanamine, and how can purity be optimized?
- Methodology : A two-step approach is commonly employed:
Cross-coupling : Suzuki-Miyaura coupling between 2-bromopyridine and thiophen-3-ylboronic acid to form the biaryl scaffold.
Reductive amination : Introduction of the methanamine group via reaction with formaldehyde and subsequent reduction (e.g., NaBHCN).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC and confirm via H NMR (amine proton at δ 1.8–2.5 ppm) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : H and C NMR resolve aromatic protons (δ 6.8–8.5 ppm for pyridine/thiophene) and amine groups. Use DMSO-d to observe NH protons.
- HRMS : Confirm molecular ion [M+H] with exact mass (calculated: ~206.07 g/mol; experimental tolerance ±0.002).
- IR : Identify NH stretches (3300–3500 cm) and C-N vibrations (1250–1350 cm) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Approach : Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to model frontier orbitals. The HOMO localizes on the thiophene ring (electron-rich), while the LUMO resides on pyridine, suggesting nucleophilic reactivity at thiophene and electrophilic sites on pyridine.
- Validation : Compare computed vs. experimental UV-Vis spectra (λ ~270 nm in ethanol) .
Q. What challenges arise in resolving crystal structures of this compound, and how can they be addressed?
- Issues : Disorder in the thiophene ring or amine group due to conformational flexibility.
- Solutions : Collect high-resolution X-ray data (Mo Kα, 100 K). Refine using SHELXL ( ): apply restraints for bond distances/angles and use TWIN commands for twinned crystals. Hydrogen bonding (N-H⋯N) often stabilizes the lattice .
Q. How to resolve contradictions between experimental and computational data (e.g., bond lengths, reactivity)?
- Case Example : If XRD shows shorter C-N bonds than DFT predictions, re-optimize calculations with solvent effects (PCM model for ethanol) and dispersion corrections (D3-BJ).
- Mechanistic Insight : Discrepancies may arise from crystal packing forces vs. gas-phase simulations. Use QM/MM hybrid methods for accurate solvation models .
Q. What strategies optimize its reactivity in cross-coupling reactions for functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
